molecular formula C15H13F3O3 B6380430 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-76-3

4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380430
CAS RN: 1261955-76-3
M. Wt: 298.26 g/mol
InChI Key: CLDLRBVUQYFVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFMP-2-MP) is a phenol derivative with a wide range of applications in the fields of medicine, biochemistry, and research. It is a synthetic compound that is used to study the structure and function of proteins, enzymes, and other biological molecules. 4-MTFMP-2-MP is a valuable research tool as it can be used to modify proteins, as well as to study the effects of small molecules on biological systems.

Scientific Research Applications

4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is a valuable tool for scientific research. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has been used to modify proteins, as well as to study the effects of small molecules on biological systems. 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has also been used to study the interactions between proteins and small molecules, such as drugs, and to develop novel therapeutic strategies. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used to study the structure and function of enzymes involved in metabolic pathways, as well as to study the regulation of gene expression.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in metabolic pathways. It is also believed to interact with DNA and affect gene expression. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% may interact with proteins and other small molecules, such as drugs, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to affect the activity of enzymes involved in metabolic pathways, as well as to interact with DNA and affect gene expression. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% may interact with proteins and other small molecules, such as drugs, and affect their function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has a wide range of applications in the fields of medicine, biochemistry, and research. The main limitation of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in medicine and biochemistry. Additionally, further research could be done to explore the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a therapeutic agent. Additionally, further research could be done to explore the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a tool for studying the structure and function of proteins, enzymes, and other biological molecules. Finally, further research could be done to investigate the potential of 4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% as a tool for studying the regulation of gene expression.

Synthesis Methods

4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is typically synthesized through a series of reactions involving the conversion of 4-methoxy-3-trifluoromethylphenol to 4-methoxy-3-trifluoromethylphenyl-2-methoxyphenol. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with sodium borohydride in the presence of methanol to produce 4-methoxy-3-trifluoromethylphenylboronic acid. This intermediate is then reacted with 2-methoxyphenol in the presence of a palladium catalyst to yield 4-methoxy-3-trifluoromethylphenyl-2-methoxyphenol.

properties

IUPAC Name

2-methoxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-20-13-6-4-9(7-11(13)15(16,17)18)10-3-5-12(19)14(8-10)21-2/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLRBVUQYFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685790
Record name 3,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261955-76-3
Record name 3,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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